2-(1H-Inden-2-yl)-1-benzothiophene
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Overview
Description
2-(1H-Inden-2-yl)-1-benzothiophene is an organic compound that belongs to the class of heterocyclic compounds It consists of an indene moiety fused to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-2-yl)-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-indanone with thiophene in the presence of a palladium catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture in a suitable solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Inden-2-yl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(1H-Inden-2-yl)-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1H-Inden-2-yl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential for understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Inden-2-yl)-1-benzofuran: Similar structure but with an oxygen atom in place of sulfur.
2-(1H-Inden-2-yl)-1-benzopyran: Contains an oxygen atom and an additional ring structure.
2-(1H-Inden-2-yl)-1-benzimidazole: Contains a nitrogen atom in place of sulfur.
Uniqueness
2-(1H-Inden-2-yl)-1-benzothiophene is unique due to the presence of a sulfur atom in its structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
192707-03-2 |
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Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-(1H-inden-2-yl)-1-benzothiophene |
InChI |
InChI=1S/C17H12S/c1-2-6-13-10-15(9-12(13)5-1)17-11-14-7-3-4-8-16(14)18-17/h1-9,11H,10H2 |
InChI Key |
QZWJGYFZBPCXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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